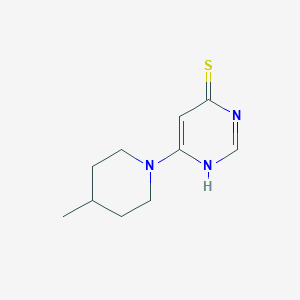
4'-(Ethylsulfanyl)-2,3'-biquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4'-(乙硫基)-2,3'-联喹啉是一种杂环有机化合物,具有喹啉结构,并连接有乙硫基。喹啉衍生物以其多样的生物活性而闻名,并在药物化学领域得到广泛研究,以探索其潜在的治疗应用。
准备方法
合成路线和反应条件
4'-(乙硫基)-2,3'-联喹啉的合成通常涉及在特定条件下将 2,3'-联喹啉与乙硫基试剂反应。一种常见的方法包括在碱(如氢化钠或碳酸钾)存在下使用乙硫醇。该反应通常在非质子溶剂(如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO))中于高温下进行,以促进取代反应。
工业生产方法
4'-(乙硫基)-2,3'-联喹啉的工业生产可能涉及类似的合成路线,但规模更大。该过程将针对产率和纯度进行优化,通常涉及连续流反应器和自动化系统以确保生产一致性。采用重结晶或色谱等纯化步骤以获得所需化合物的高纯度。
化学反应分析
反应类型
4'-(乙硫基)-2,3'-联喹啉经历各种化学反应,包括:
氧化: 乙硫基可以使用过氧化氢或间氯过氧苯甲酸等氧化剂氧化成亚砜或砜。
还原: 喹啉环可以在加氢条件下使用钯碳等催化剂进行还原。
取代: 亲电取代反应可以在喹啉环上发生,特别是在被乙硫基活化的位置。
常用试剂和条件
氧化: 过氧化氢,间氯过氧苯甲酸。
还原: 氢气,钯碳。
取代: 卤化剂,硝化剂和磺化剂。
主要产物
氧化: 亚砜,砜。
还原: 还原的喹啉衍生物。
取代: 卤化的,硝化的或磺化的喹啉衍生物。
科学研究应用
4'-(乙硫基)-2,3'-联喹啉在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块,以及配位化学中的配体。
生物学: 因其与生物大分子相互作用的能力,而被研究为潜在的抗菌和抗癌剂。
医学: 研究其在治疗各种疾病(包括感染和癌症)中的治疗潜力。
工业: 由于其独特的化学性质,它被用于染料、颜料和其他材料的开发。
作用机制
4'-(乙硫基)-2,3'-联喹啉的作用机制涉及其与特定分子靶标的相互作用。在生物系统中,它可能与 DNA 或蛋白质结合,破坏其正常功能并导致细胞死亡。乙硫基增强了其亲脂性,使其能够更有效地穿透细胞膜。喹啉环可以插入 DNA 中,抑制复制和转录过程。
相似化合物的比较
类似化合物
- 4'-(甲硫基)-2,3'-联喹啉
- 4'-(丙硫基)-2,3'-联喹啉
- 4'-(丁硫基)-2,3'-联喹啉
独特性
4'-(乙硫基)-2,3'-联喹啉由于其特定的乙硫基取代而具有独特性,这赋予了其独特的化学和生物学性质。与甲基、丙基和丁基类似物相比,乙硫基在亲脂性和空间效应之间取得了平衡,使其在某些应用中特别有效。
属性
分子式 |
C20H16N2S |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
4-ethylsulfanyl-3-quinolin-2-ylquinoline |
InChI |
InChI=1S/C20H16N2S/c1-2-23-20-15-8-4-6-10-18(15)21-13-16(20)19-12-11-14-7-3-5-9-17(14)22-19/h3-13H,2H2,1H3 |
InChI 键 |
RQGOQXDJTFVNLW-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=C(C=NC2=CC=CC=C21)C3=NC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methoxybenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12495859.png)
![2-{4-[1-(4-Chlorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B12495863.png)

![6-Bromo-2-[4-(carbamoylmethoxy)phenyl]-3-methylquinoline-4-carboxylic acid](/img/structure/B12495885.png)
![1-(3-chlorophenyl)-6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12495890.png)
![3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12495900.png)
![N-(4-bromophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B12495902.png)

![2-{4-[4-(acetylamino)-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl]-2-methoxyphenoxy}-N-(4-chlorophenyl)acetamide](/img/structure/B12495914.png)

![Propyl 5-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495918.png)
![7-fluoro-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylic acid](/img/structure/B12495933.png)

![N~2~-(4-ethoxyphenyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)alaninamide](/img/structure/B12495942.png)
